2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the 2,4-dichlorophenoxy and 4-methoxyphenyl groups enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Finally, the oxadiazole derivative is coupled with 4-methoxyaniline to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the presence of the oxadiazole ring and phenyl groups is believed to play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone
- 2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3,5-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the 4-methoxyphenyl group, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4/c1-25-13-5-3-12(4-6-13)21-17(24)9-16-22-18(27-23-16)10-26-15-7-2-11(19)8-14(15)20/h2-8H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQHYKGBRTIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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